molecular formula C10H9NO2S B126603 Methyl 7-aminobenzo[b]thiophene-4-carboxylate CAS No. 157252-28-3

Methyl 7-aminobenzo[b]thiophene-4-carboxylate

Cat. No. B126603
M. Wt: 207.25 g/mol
InChI Key: ZGPMNCZYXBBWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-aminobenzo[b]thiophene-4-carboxylate is a chemical compound that is extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzo[b]thiophene derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism Of Action

The exact mechanism of action of methyl 7-aminobenzo[b]thiophene-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it disrupts the cell membrane of bacteria and fungi, leading to cell death.

Biochemical And Physiological Effects

Methyl 7-aminobenzo[b]thiophene-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It exhibits cytotoxicity against cancer cells, inhibits the production of pro-inflammatory cytokines, and exhibits antimicrobial activity against bacteria and fungi. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl 7-aminobenzo[b]thiophene-4-carboxylate in lab experiments is its potential therapeutic applications. It exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. It may exhibit toxicity towards healthy cells, making it difficult to determine the optimal dosage for therapeutic applications. Additionally, it may exhibit limited solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on methyl 7-aminobenzo[b]thiophene-4-carboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its mechanism of action in greater detail, in order to develop more effective drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound for therapeutic applications.

Synthesis Methods

The synthesis of methyl 7-aminobenzo[b]thiophene-4-carboxylate can be achieved through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. In the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, 7-bromo-2-carboxybenzo[b]thiophene is reacted with methyl 4-boronobenzoate in the presence of a palladium catalyst to yield methyl 7-aminobenzo[b]thiophene-4-carboxylate. In the Buchwald-Hartwig amination reaction, 7-bromo-2-carboxybenzo[b]thiophene is reacted with an amine, such as methylamine, in the presence of a palladium catalyst and a base to yield the desired product.

Scientific Research Applications

Methyl 7-aminobenzo[b]thiophene-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

CAS RN

157252-28-3

Product Name

Methyl 7-aminobenzo[b]thiophene-4-carboxylate

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 7-amino-1-benzothiophene-4-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3

InChI Key

ZGPMNCZYXBBWRL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CSC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=CSC2=C(C=C1)N

synonyms

Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)

Origin of Product

United States

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